Salmon-LHRH

Übersicht

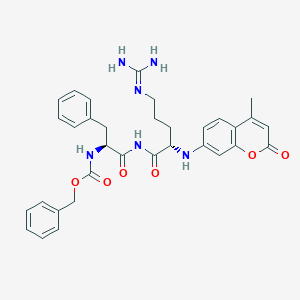

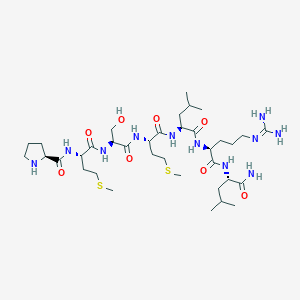

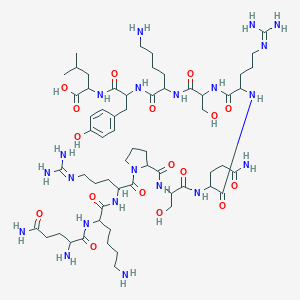

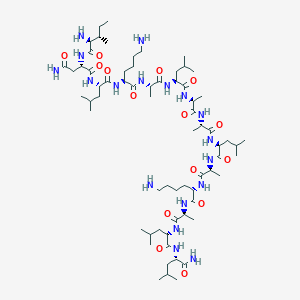

Beschreibung

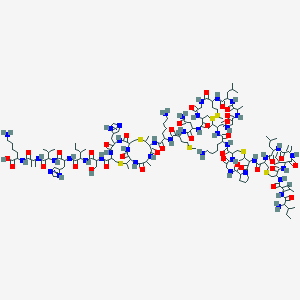

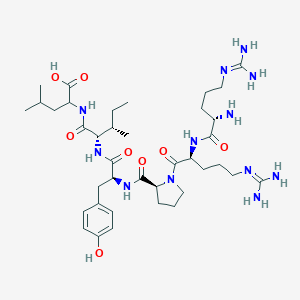

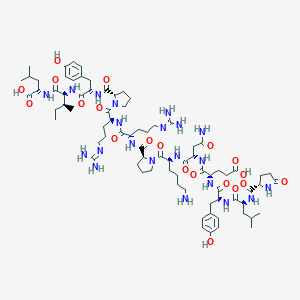

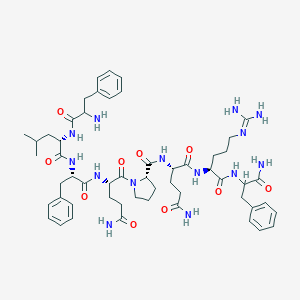

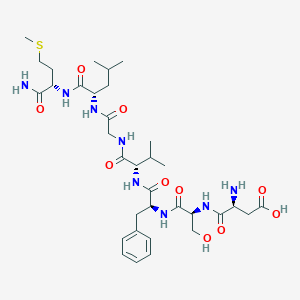

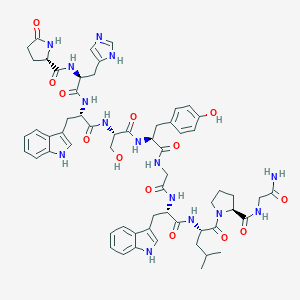

Salmon-LHRH, also known as Gonadoliberin or LHRH, is a reproductive hormone . The chemical formula of this compound is C₆₀H₇₃N₁₅O₁₃ .

Synthesis Analysis

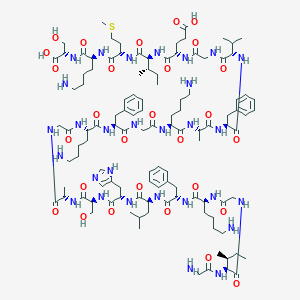

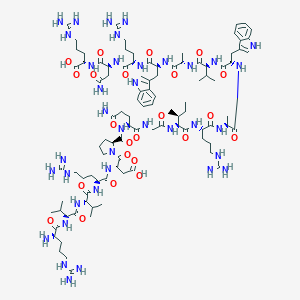

Chitosan- and chitosan-gold nanoconjugates of this compound have been synthesized for research purposes . These nanoconjugates were evaluated at half the dose rate against the full dose of bare LHRH for their reproductive efficacy in the female fish, Cyprinus carpio .Molecular Structure Analysis

The molecular structure of this compound is complex, and it is synthesized as a nanoconjugate for use in research .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound nanoconjugates are complex and involve the use of chitosan and gold .Physical and Chemical Properties Analysis

This compound has a molecular weight of 1212.33 and a chemical formula of C₆₀H₇₃N₁₅O₁₃ . It is stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Verbesserte Fortpflanzungsleistung bei weiblichen Fischen

Salmon-LHRH wurde im Bereich der Aquakultur eingesetzt, um die Fortpflanzungsleistung bei weiblichen Fischen zu verbessern. In einer Studie wurden Chitosan- und Chitosan-Gold-Nanoconjugate von this compound synthetisiert und auf ihre Fortpflanzungseffizienz bei weiblichen Fischen der Art Cyprinus carpio evaluiert . Die Nanoconjugate induzierten einen kontrollierten und anhaltenden Hormonschub, der zu einer signifikanten Steigerung der Produktion von Gesamt- und befruchteten Eiern führte .

Kontrolliertes Freisetzungssystem

Die kurze Lebensdauer von LHRH im Blut war eine Herausforderung bei der Nutzung seiner potenziellen Vorteile. Um dies zu überwinden, haben Forscher ein kontrolliertes Freisetzungssystem unter Verwendung von Chitosan-Nanoconjugaten von Hormon-Nanopartikeln entwickelt . Dieses System trägt dazu bei, den Anstieg der Gonadotropine aufrechtzuerhalten, wodurch die Fortpflanzungseffizienz gesteigert wird .

Frühzeitige Reifung bei maskulinisierten Atlantischen Lachsen

This compound wurde in Kombination mit Testosteron verwendet, um eine frühzeitige Reifung bei maskulinisierten Atlantischen Lachsen zu induzieren . Diese Methode wurde als Möglichkeit zur Beschleunigung der Reifung über einen Zeitraum von 81 Tagen evaluiert .

Hormonelle Kontrolle der Fortpflanzung in der Aquakultur

Unterschiedliche Formen von LHRH, einschließlich this compound, sind in submammalischen Wirbeltieren vorhanden . Diese haben neue Forschungswege für die hormonelle Kontrolle der Fortpflanzung bei Fischen für die Aquakultur eröffnet .

LHRHa-Implantate mit verzögerter Freisetzung

Im Bereich der Aquakultur wurden LHRHa-Implantate mit verzögerter Freisetzung verwendet, um unreife, maskulinisierte Atlantische Lachse zu behandeln . Diese Implantate haben vielversprechende Ergebnisse bei der Steigerung des Gonadosomatischen Index gezeigt<a aria-label="2: Im Bereich der Aquakultur wurden LHRHa-Implantate mit verzögerter Freisetzung verwendet, um unreife, maskulinisierte Atlantische Lachse zu behandeln2" data-citationid="aa5f88d4-a02b-84a8-d2e6-0c340f0ac80c-35" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.10

Wirkmechanismus

Target of Action

Salmon-LHRH, also known as Salmon Gonadotropin-Releasing Hormone (GnRH), is a hypophysiotropic decapeptide synthesized in the hypothalamus . Its primary targets are the pituitary receptors for Luteinizing Hormone-Releasing Hormone (LHRH), which play a crucial role in the control of reproductive functions .

Mode of Action

This compound interacts with its targets through a process of gradual downregulation of pituitary receptors for LHRH . This interaction leads to the inhibition of the secretion of gonadotropins and sex steroids . The LHRH antagonists immediately block pituitary LHRH receptors and, therefore, achieve rapid therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the regulation of gonadotropin secretion. The LHRH receptor in prostate cancer cells, for instance, is coupled to the Gα i-cAMP signal transduction pathway . This differs from the receptor of the gonadotrophs, which is coupled to the Gα q/11 -phospholipase C signaling system .

Pharmacokinetics

The distribution, clearance, and metabolism of LHRH have been extensively studied . The reported biological half-life (T 1/2) of LHRH (2–8 min) represents only the distribution phase of the compound after intravenous administration . In subsequent studies, plasma T 1/2 were reported to be 13–27 min for the elimination phase in humans . The metabolic stability of the LHRH decapeptides has been evaluated using pancreatin and homogenates models .

Result of Action

The result of this compound’s action is the control of reproductive functions. For instance, it has been demonstrated that LHRH stimulates gonadotropin (GtH) release from carp pituitaries in vitro . To date, the use of these compounds to regulate fish reproduction has met with varied success .

Action Environment

The environment in which this compound acts can significantly influence its action, efficacy, and stability. For example, several studies have demonstrated lower fitness of salmonids born and reared in a hatchery setting compared to those born in nature . This suggests that the environment can have a substantial impact on the effectiveness of this compound.

Zukünftige Richtungen

The use of chitosan-conjugated nanodelivery of gonadotropic hormone in fish is a promising area of research . The controlled release delivery system helps to overcome the problem of the short life of LHRH in blood and avoids the use of multiple injections to enhance reproductive efficacy . This is a significant advancement in the field and opens up new possibilities for future research .

Biochemische Analyse

Biochemical Properties

Salmon-LHRH stimulates the release of gonadotropin hormones (GtH) from the pituitary glands of fish . This interaction involves the binding of this compound to specific receptors on the pituitary cells, triggering a cascade of biochemical reactions that lead to the synthesis and release of GtH .

Cellular Effects

The effects of this compound are primarily observed in the pituitary cells where it influences cell function by stimulating the production and release of GtH . This impacts various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors on the pituitary cells . This binding activates intracellular signaling pathways that lead to the synthesis and release of GtH . The released GtH then acts on the gonads, influencing their function and contributing to the reproductive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to vary over time. For instance, it has been reported that the effectiveness of this compound in stimulating GtH release and inducing spawning in fish varies among different fish species and under different conditions .

Dosage Effects in Animal Models

The effects of this compound also vary with different dosages in animal models. For instance, it has been found that certain dosages of this compound can effectively induce ovulation in some fish species . The specific dosage required and the effects observed can vary among different species .

Metabolic Pathways

This compound is involved in the reproductive metabolic pathways of fish. It interacts with various enzymes and cofactors in these pathways, influencing the synthesis and release of GtH .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It binds to specific receptors on the pituitary cells, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane of the pituitary cells, where it binds to specific receptors . This binding triggers intracellular signaling pathways that lead to the synthesis and release of GtH .

Eigenschaften

IUPAC Name |

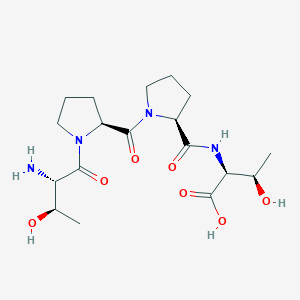

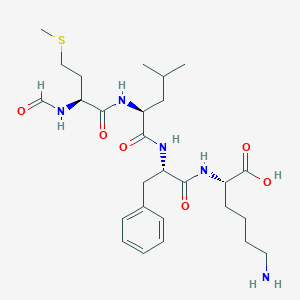

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H73N15O13/c1-32(2)20-47(60(88)75-19-7-12-49(75)59(87)65-28-50(61)78)73-55(83)44(22-34-25-63-40-10-5-3-8-38(34)40)69-52(80)29-66-53(81)43(21-33-13-15-37(77)16-14-33)70-58(86)48(30-76)74-56(84)45(23-35-26-64-41-11-6-4-9-39(35)41)71-57(85)46(24-36-27-62-31-67-36)72-54(82)42-17-18-51(79)68-42/h3-6,8-11,13-16,25-27,31-32,42-49,63-64,76-77H,7,12,17-24,28-30H2,1-2H3,(H2,61,78)(H,62,67)(H,65,87)(H,66,81)(H,68,79)(H,69,80)(H,70,86)(H,71,85)(H,72,82)(H,73,83)(H,74,84)/t42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJREATYWWNIKX-XJIZABAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H73N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873508 | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86073-88-3 | |

| Record name | LHRH, Trp(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086073883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmon gonadotropin-releasing hormone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone salmon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.